Cloethocarb

Catalog No.
S524002
CAS No.
51487-69-5
M.F
C11H14ClNO4
M. Wt
259.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloethocarb

CAS Number

51487-69-5

Product Name

Cloethocarb

IUPAC Name

[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

InChI

InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

PITWUHDDNUVBPT-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC=C1OC(CCl)OC

Solubility

Soluble in DMSO

Synonyms

Cloethocarb; BAS 263I; BAS-263I; BAS263I; Lance; AI3-29534;

Canonical SMILES

CNC(=O)OC1=CC=CC=C1OC(CCl)OC

Description

The exact mass of the compound Cloethocarb is 259.0611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cloethocarb is a chemical compound classified as a carbamate insecticide, primarily used for pest control in agricultural settings. Its chemical formula is C11H14ClNO4C_{11}H_{14}ClNO_4, and it is recognized for its ability to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. This inhibition leads to the overstimulation of nerves, affecting the mobility and behavior of target organisms, particularly insects and nematodes .

The exact mechanism of Cloethocarb's molluscicidal action is not fully understood, but it's believed to interfere with the cholinergic nervous system of mollusks []. This system is essential for muscle movement and coordination. Disruption by Cloethocarb likely leads to paralysis and death of the target organism.

  • Hydrolysis: In aqueous environments, Cloethocarb hydrolyzes to form 2-(2-chloro-1-methoxyethoxy)phenol and methylamine.
  • Oxidation: This compound can be oxidized to produce various by-products depending on the oxidizing agents and conditions used.
  • Substitution: The chloro group in Cloethocarb can be substituted with other nucleophiles under appropriate conditions, leading to different derivatives.

These reactions are essential for understanding its environmental behavior and potential degradation pathways.

As an acetylcholinesterase inhibitor, Cloethocarb disrupts normal nerve function by preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, causing continuous stimulation of muscles and glands. The primary biological effects include:

  • Inhibition of Acetylcholinesterase: This results in impaired nerve function, particularly in insects, leading to paralysis and death.
  • Toxicity: Cloethocarb is highly toxic to mammals if ingested, highlighting the need for careful handling and application in agricultural practices.

Cloethocarb is synthesized through a multi-step process:

  • Formation of Intermediate: The reaction begins with 2-chloro-1-methoxyethanol reacting with phenol in the presence of a base to produce 2-(2-chloro-1-methoxyethoxy)phenol.
  • Final Product Formation: This intermediate is then reacted with methyl isocyanate under controlled temperature conditions to yield Cloethocarb.

Industrial methods for producing Cloethocarb follow similar steps but are scaled up for larger quantities while ensuring stringent quality control measures.

Cloethocarb is primarily utilized as an insecticide in agricultural settings. Its effectiveness against a range of pests makes it valuable for crop protection. Additionally, its properties as an acetylcholinesterase inhibitor have led to research into its potential applications in controlling nematode populations in various environments .

Studies on Cloethocarb's interactions focus on its effects on non-target organisms and the environment. Research indicates that while it effectively targets pests, it can also pose risks to beneficial insects such as bees. Furthermore, its high aqueous solubility suggests that it may leach into water systems, raising concerns about aquatic toxicity and broader ecological impacts .

Cloethocarb belongs to the class of phenyl methylcarbamates, which includes several other carbamate insecticides. Key comparisons include:

CompoundStructure CharacteristicsMechanism of ActionToxicity Profile
AldicarbContains a methyl group; similar AChE inhibitionReversible inhibitor of acetylcholinesteraseHighly toxic
CarbofuranKnown for systemic activity; has different substituentsInhibits acetylcholinesteraseVery high toxicity
MethomylContains a thioether group; used as an insecticideAChE inhibitorClass I toxicity

Cloethocarb's unique structure features a 2-chloro-1-methoxyethoxy group attached to the phenyl ring, influencing its reactivity and specific mode of action compared to other carbamates .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Exact Mass

259.0611

Appearance

Solid powder

Melting Point

80.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51487-69-5

Wikipedia

Cloethocarb

Dates

Modify: 2023-08-15
1: Köhler HR, Triebskorn R, Stöcker W, Kloetzel PM, Alberti G. The 70 kD heat shock protein (hsp 70) in soil invertebrates: a possible tool for monitoring environmental toxicants. Arch Environ Contam Toxicol. 1992 Apr;22(3):334-8. PubMed PMID: 1616318.

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